molecular formula C16H17NO3 B269640 2-hydroxy-N-(2-isopropoxyphenyl)benzamide

2-hydroxy-N-(2-isopropoxyphenyl)benzamide

Cat. No. B269640
M. Wt: 271.31 g/mol
InChI Key: IWMUTBXGHUYQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(2-isopropoxyphenyl)benzamide is a chemical compound that has gained immense attention in the field of scientific research due to its potential therapeutic applications. It is also known as O-Desmethylvenlafaxine and is a metabolite of Venlafaxine, which is an antidepressant drug.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-N-(2-isopropoxyphenyl)benzamide is not yet fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-hydroxy-N-(2-isopropoxyphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. It also increases the levels of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hydroxy-N-(2-isopropoxyphenyl)benzamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it an ideal candidate for in vitro studies. However, one of the limitations of using this compound is its potential toxicity. It has been shown to induce liver damage in animal studies, which raises concerns about its safety for human use.

Future Directions

There are several future directions for research on 2-hydroxy-N-(2-isopropoxyphenyl)benzamide. One area of interest is its potential use in the treatment of neuropathic pain. It has been found to be effective in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of fibromyalgia and chronic fatigue syndrome. It has been shown to improve symptoms in animal models of these conditions, and further studies are needed to determine its efficacy in humans. Additionally, further studies are needed to determine the safety and potential side effects of this compound.
Conclusion:
In conclusion, 2-hydroxy-N-(2-isopropoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is being investigated for its potential use in the treatment of depression, anxiety, neuropathic pain, fibromyalgia, and chronic fatigue syndrome. While it has several advantages for lab experiments, its potential toxicity raises concerns about its safety for human use. Further research is needed to determine its efficacy and safety for human use.

Synthesis Methods

The synthesis of 2-hydroxy-N-(2-isopropoxyphenyl)benzamide involves the reduction of Venlafaxine with sodium borohydride. The reaction takes place in the presence of methanol and water, and the product is obtained in high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-hydroxy-N-(2-isopropoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and analgesic properties. It is also being investigated for its potential use in the treatment of neuropathic pain, fibromyalgia, and chronic fatigue syndrome.

properties

Product Name

2-hydroxy-N-(2-isopropoxyphenyl)benzamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-hydroxy-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H17NO3/c1-11(2)20-15-10-6-4-8-13(15)17-16(19)12-7-3-5-9-14(12)18/h3-11,18H,1-2H3,(H,17,19)

InChI Key

IWMUTBXGHUYQDN-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2O

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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